

Olgotrelvir's Dual-Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olgotrelvir*

Cat. No.: *B15136762*

[Get Quote](#)

An objective analysis of **Olgotrelvir**'s dual-target mechanism, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Olgotrelvir (formerly STI-1558) is an investigational oral antiviral agent for the treatment of COVID-19. It is a prodrug that is rapidly converted in the body to its active form, AC1115. What sets **Olgotrelvir** apart is its novel dual mechanism of action, targeting both a critical viral enzyme and a host factor involved in the SARS-CoV-2 lifecycle. This guide provides a comparative overview of **Olgotrelvir**'s engagement with its targets, supported by available experimental data, to offer a clear perspective on its potential therapeutic profile.

Dual-Target Inhibition: A Two-Pronged Antiviral Strategy

Olgotrelvir's active metabolite, AC1115, has been shown to inhibit two key proteins:

- **SARS-CoV-2 Main Protease (Mpro or 3CLpro):** This viral enzyme is essential for the replication of SARS-CoV-2. It cleaves viral polyproteins into functional proteins, a critical step in the virus's lifecycle.
- **Human Cathepsin L (CTSL):** This host cell protease is involved in the entry of SARS-CoV-2 into host cells via the endosomal pathway. By inhibiting Cathepsin L, **Olgotrelvir** can block the virus from entering cells in the first place.

This dual-target engagement offers a potential advantage in antiviral therapy by simultaneously disrupting two distinct and critical stages of the viral lifecycle.

Comparative Performance Data

The following tables summarize the in vitro inhibitory activities of **Olgotrelvir**'s active form, AC1115, against its targets and its antiviral efficacy in cell-based assays. For comparison, data for nirmatrelvir, the active component of Paxlovid, is also provided where available from separate studies. It is important to note that direct head-to-head comparisons in the same study are limited in the publicly available literature.

Table 1: In Vitro Enzymatic Inhibition

Compound	Target	IC50 (nM)	Source
AC1115 (active form of Olgotrelvir)	SARS-CoV-2 Mpro (WA-1)	2.7	
SARS-CoV-2 Mpro (Omicron)	14.3		
Human Cathepsin L	0.0274		
Nirmatrelvir	SARS-CoV-2 Mpro	4	[1]
Human Cathepsin L	>10,000	[1]	
Human Cathepsin K	231	[1]	

Table 2: Antiviral Activity in Cell-Based Assays

Compound	Cell Line	SARS-CoV-2 Variant	EC50 (μM)	Source
Olgotrelvir	Vero E6	WA-1, Alpha, Beta, Delta, Lambda, Gamma	0.28 - 4.26	[2]
AC1115 (active form of Olgotrelvir)	Vero E6	WA-1	1	
Vero E6	Omicron BA.5	0.8		

Notably, **Olgotrelvir** has demonstrated potent activity against nirmatrelvir-resistant Mpro mutants, such as those with the E166 mutation[3].

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for the key assays used to validate **Olgotrelvir**'s dual-target engagement, based on descriptions in the cited literature.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.

- Reagents:
 - Recombinant SARS-CoV-2 Mpro enzyme.
 - Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher).
 - Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
 - Test compounds (e.g., AC1115) and control inhibitors.
- Procedure:

- The Mpro enzyme is pre-incubated with various concentrations of the test compound or control in the assay buffer in a 384-well plate.
- The enzymatic reaction is initiated by adding the fluorogenic substrate.
- The fluorescence intensity is measured over time using a plate reader at appropriate excitation and emission wavelengths.
- The rate of substrate cleavage is calculated from the linear phase of the reaction.
- IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Human Cathepsin L Inhibition Assay

This assay assesses the inhibitory effect of a compound on the activity of human Cathepsin L.

- Reagents:
 - Recombinant human Cathepsin L.
 - Fluorogenic substrate for Cathepsin L (e.g., Z-FR-AMC).
 - Assay buffer (e.g., 100 mM sodium acetate pH 5.5, 1 mM EDTA, 5 mM DTT).
 - Test compounds and control inhibitors.
- Procedure:
 - Cathepsin L is pre-incubated with a serial dilution of the test compound.
 - The reaction is started by the addition of the fluorogenic substrate.
 - Fluorescence is monitored over time with a plate reader.
 - IC50 values are calculated from the dose-response curves.

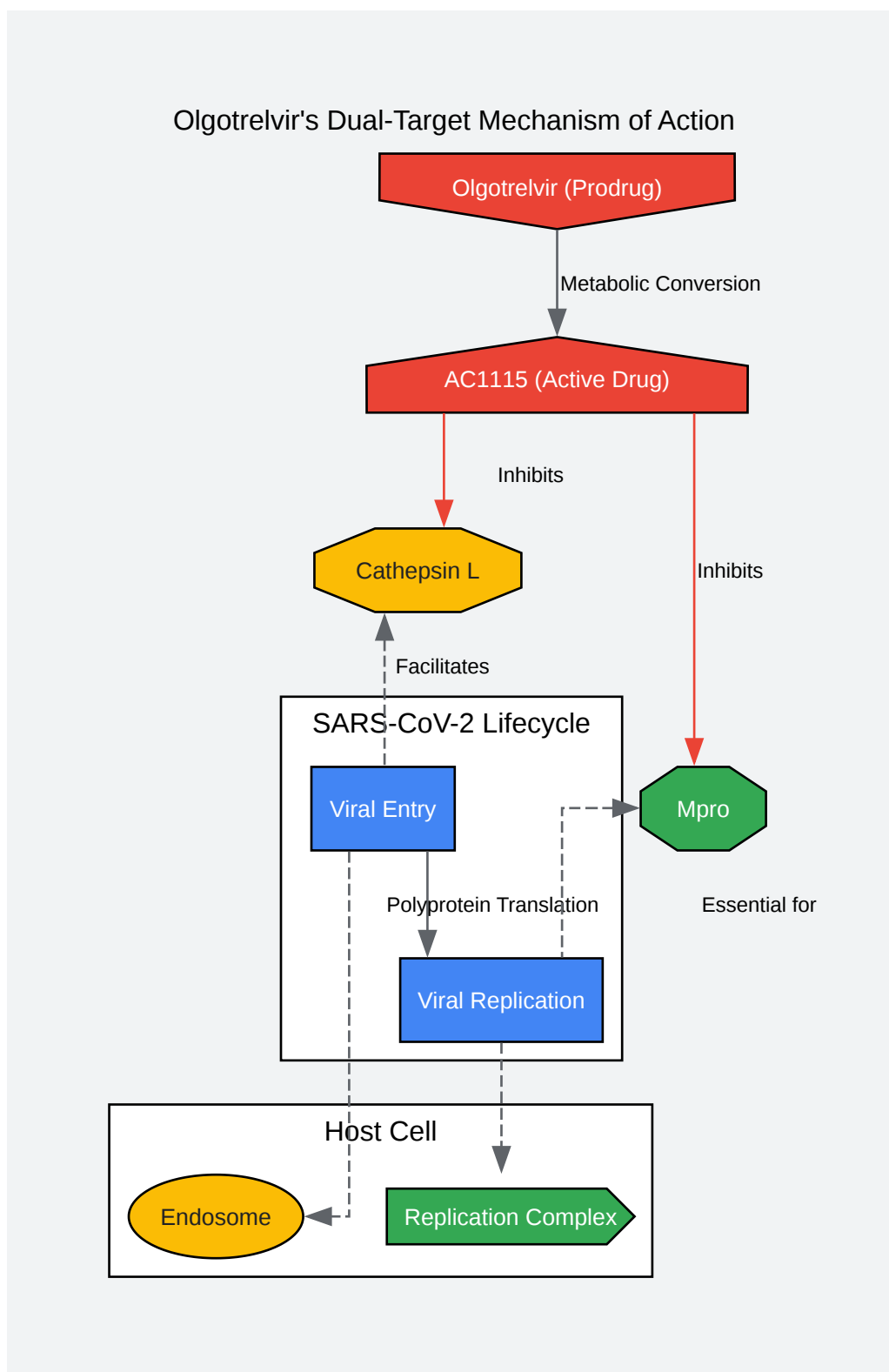
Antiviral Activity Assay in Cell Culture (CPE-based)

This cell-based assay determines the concentration of a compound required to inhibit the cytopathic effect (CPE) of SARS-CoV-2 infection.

- Materials:
 - Vero E6 cells (or other susceptible cell lines).
 - SARS-CoV-2 virus stock.
 - Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
 - Test compounds and control drugs.
 - Cell viability reagent (e.g., CellTiter-Glo®).
- Procedure:
 - Vero E6 cells are seeded in 96-well plates and incubated overnight.
 - The cells are treated with serial dilutions of the test compound for a short period before infection.
 - The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
 - After a defined incubation period (e.g., 72 hours), the extent of virus-induced CPE is assessed.
 - Cell viability is measured using a luminescence-based assay.
 - EC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

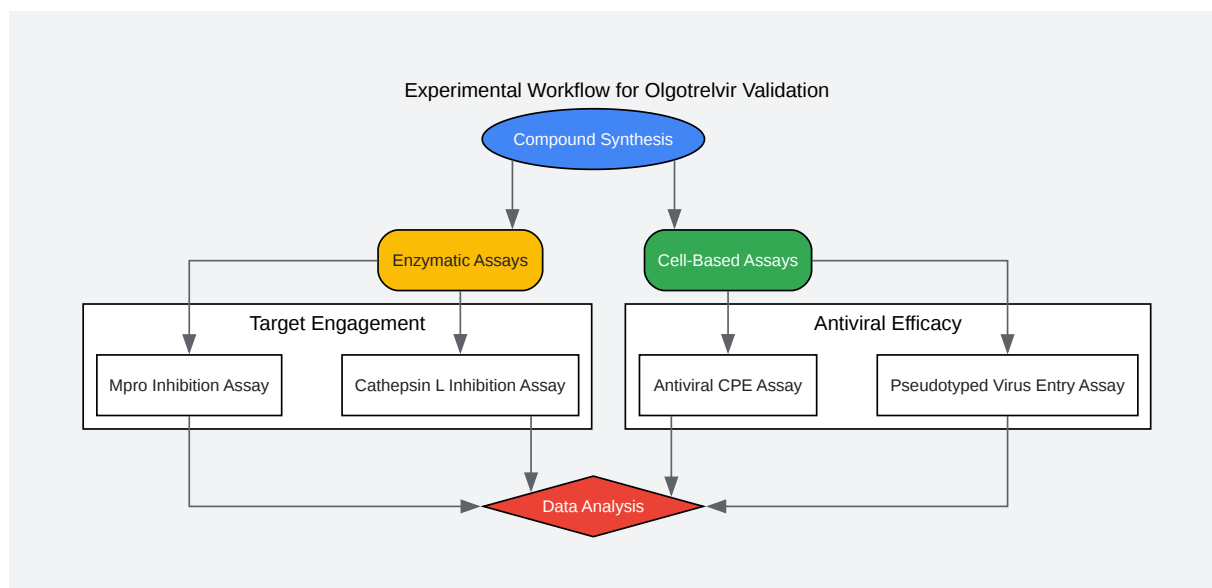
Visualizing the Mechanism and Workflow

To further elucidate **Olgotrelvir**'s mechanism and the experimental validation process, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: **Olgotrelvir's** dual-target mechanism.



[Click to download full resolution via product page](#)

Caption: Workflow for validating **Olgotrelvir**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Remarkable Selectivity of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Olgotrelvir's Dual-Target Engagement: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136762#validation-of-olgotrelvir-s-dual-target-engagement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com